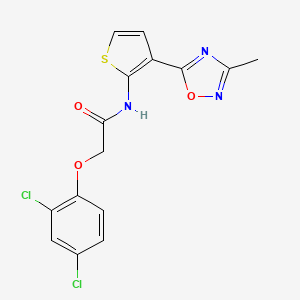

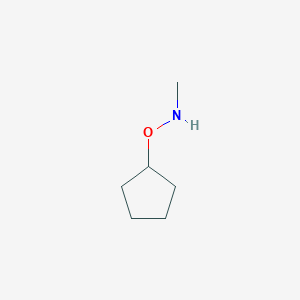

![molecular formula C18H23N3O2 B2610130 6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930020-18-1](/img/structure/B2610130.png)

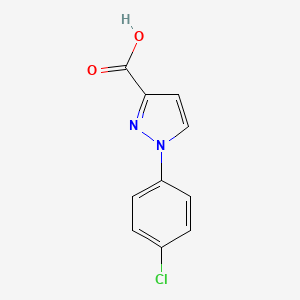

6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, also known as PTPD, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrrolopyrimidines and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.

Aplicaciones Científicas De Investigación

PARP-1 Inhibition

Poly (ADP-ribose) polymerases-1 (PARP-1) play a crucial role in DNA repair damage. PARP-1 inhibitors have been investigated as potential anti-cancer agents. These inhibitors enhance the effects of DNA-damaging cytotoxic agents by compromising cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death. Researchers have synthesized a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, including our compound of interest, to target PARP-1. These compounds demonstrated promising inhibitory activity against PARP-1 and high cytotoxicity against human cancer cell lines, such as MCF-7 and HCT116 .

Antitumor Activity

The same pyrano[2,3-d]pyrimidine-2,4-dione derivatives were evaluated for their antitumor activity. Compounds S2 and S7 emerged as the most potent PARP-1 inhibitors, with IC50 values of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively, compared to the reference drug Olaparib (IC50 = 5.77 nM). Additionally, compound S8 exhibited remarkable cell growth inhibition against MCF-7 and HCT116 cell lines, with IC50 values of 0.66 ± 0.05 and 2.76 ± 0.06 μM, respectively .

DNA Repair Mechanism Modulation

Given PARP-1’s role in DNA base excision repair (BER) and single-strand break (SSB) repair, inhibiting PARP-1 can modulate these processes. Compounds like our target molecule interfere with DNA repair pathways, potentially sensitizing cancer cells to other therapies .

Kinase Inhibition

The compound’s structure suggests potential kinase inhibition. Further studies could explore its effects on specific kinases involved in cell signaling, proliferation, and survival pathways .

Antifolate Activity

The reductive condensation of a related pyrido[2,3-d]pyrimidine-2,4-diamine derivative with 3,4,5-trimethoxyaniline resulted in an antitumor agent that inhibited dihydrofolate reductase (DHFR). Investigating whether our compound exhibits similar antifolate activity could be valuable .

mTOR Pathway Modulation

Considering the compound’s structure, it may interact with the mTOR pathway. Prior to the development of mTOR inhibitors, only rapalogs were known to inhibit mTORC1. Exploring its effects on mTOR signaling could provide insights into cancer cell growth and development .

Propiedades

IUPAC Name |

4-(4-methylphenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-3-4-5-10-21-11-14-15(17(21)22)16(20-18(23)19-14)13-8-6-12(2)7-9-13/h6-9,16H,3-5,10-11H2,1-2H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIDJTNDZPPRCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

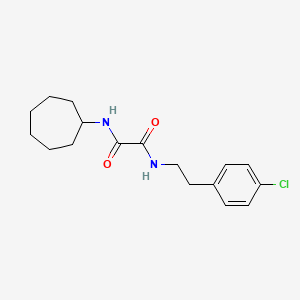

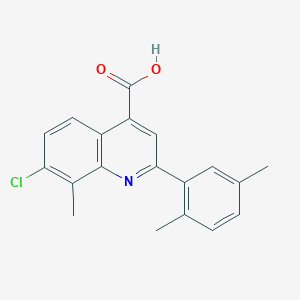

![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610049.png)

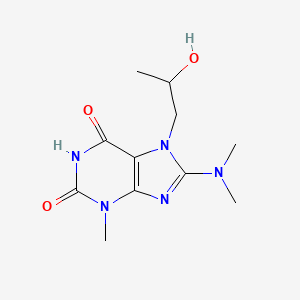

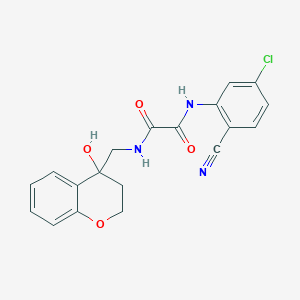

![[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide](/img/structure/B2610059.png)

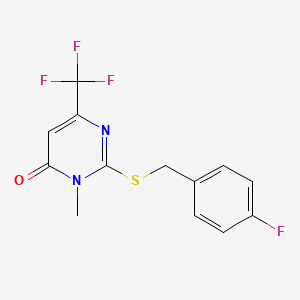

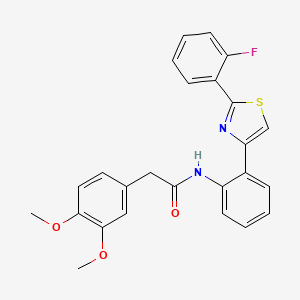

![2-[[4-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2610062.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2610070.png)